molecular formula C20H19ClN2O4 B6515682 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide CAS No. 950277-64-2

6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide

Cat. No. B6515682
CAS RN: 950277-64-2
M. Wt: 386.8 g/mol
InChI Key: FRQJIBLYMMZADA-UHFFFAOYSA-N
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Description

6-Chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide, also known as 6-Cl-DMEQ, is a synthetic quinoline derivative with a broad range of applications in biochemical and physiological research. It is a highly selective and potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in a variety of laboratory experiments to study the effects of COX-2 inhibition on various biological processes.

Mechanism of Action

6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a highly selective and potent inhibitor of COX-2, an enzyme involved in the production of prostaglandins and other inflammatory mediators. It binds to and inhibits the catalytic activity of COX-2, resulting in the inhibition of prostaglandin synthesis. This inhibition of COX-2 activity results in a decrease in the production and release of inflammatory mediators, which in turn can lead to reduced inflammation and other beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its ability to inhibit COX-2 activity and reduce the production and release of inflammatory mediators. In laboratory experiments, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and reduce the risk of cardiovascular disease. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

The main advantage of 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide for laboratory experiments is its high selectivity and potency as an inhibitor of COX-2. Additionally, this compound is relatively easy to synthesize and can be purified using a silica gel column. The main limitation of this compound is that it is not approved for use in humans and therefore cannot be used in clinical trials. Additionally, this compound is not approved for use in animals and therefore cannot be used in animal studies.

Future Directions

Despite its many advantages, 6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide has not yet been approved for use in humans or animals. Therefore, further research is needed to investigate the potential therapeutic applications of this compound in humans and animals. Additionally, further research is needed to investigate the potential mechanisms of action of this compound and to explore the effects of COX-2 inhibition on other biological processes. Finally, further research is needed to investigate the potential side effects of this compound and to develop strategies for mitigating these effects.

Synthesis Methods

6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide is synthesized from the reaction of 4-ethoxyquinoline-2-carboxylic acid with 3,4-dimethoxyphenylchloroformate in the presence of triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification with a silica gel column. The product is then isolated and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of COX-2 inhibition on various biological processes, including inflammation, cancer, and cardiovascular disease. It has also been used as a tool to study the role of COX-2 in the development of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has been used to study the effects of COX-2 inhibition on the production and release of various inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines.

properties

IUPAC Name

6-chloro-N-(3,4-dimethoxyphenyl)-4-ethoxyquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-4-27-18-11-16(23-15-7-5-12(21)9-14(15)18)20(24)22-13-6-8-17(25-2)19(10-13)26-3/h5-11H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQJIBLYMMZADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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